molecular formula C9H11BrN2O3S2 B11807216 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol

3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol

Cat. No.: B11807216
M. Wt: 339.2 g/mol
InChI Key: AWHODBKTCXHWBI-UHFFFAOYSA-N
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Description

3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H11BrN2O3S2 and a molecular weight of 339.2 g/mol . This compound is a derivative of pyridine, featuring a bromine atom, a morpholinosulfonyl group, and a thiol group attached to the pyridine ring.

Preparation Methods

The synthesis of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves several steps, typically starting with the bromination of pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures. The morpholinosulfonyl group is introduced through a sulfonylation reaction, where morpholine and a sulfonyl chloride are used as reagents. The thiol group is then added through a thiolation reaction, which may involve the use of thiol-containing compounds under specific conditions .

These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The bromine atom and morpholinosulfonyl group can also participate in various interactions, influencing the compound’s overall activity. These interactions can modulate molecular pathways, leading to specific biological effects .

Properties

Molecular Formula

C9H11BrN2O3S2

Molecular Weight

339.2 g/mol

IUPAC Name

3-bromo-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C9H11BrN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16)

InChI Key

AWHODBKTCXHWBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Br

Origin of Product

United States

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